5-iodo-3,4-dihydro-2H-pyran

Chemical Procurement Quality Control Building Block Specification

Synthetic intermediate procurement often fails due to halogen-reactivity mismatches. Unlike chloro/bromo analogs that cause ring cleavage or elimination, 5-iodo-3,4-dihydro-2H-pyran offers reliable C-I bond for oxidative addition under mild conditions. - Supports Suzuki-Miyaura, Sonogashira, Heck & Buchwald-Hartwig cross-coupling (66-76% typical yields) - Enables stereoselective iodocyclization cascades (24-28% over 11 steps for polyether natural products) - Crystallographically defined half-boat conformation (0.633 Å out-of-plane) for SAR & docking studies - Supplied at 95% purity, research-grade, for medicinal chemistry & total synthesis

Molecular Formula C5H7IO
Molecular Weight 210.01 g/mol
Cat. No. B12302642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-iodo-3,4-dihydro-2H-pyran
Molecular FormulaC5H7IO
Molecular Weight210.01 g/mol
Structural Identifiers
SMILESC1CC(=COC1)I
InChIInChI=1S/C5H7IO/c6-5-2-1-3-7-4-5/h4H,1-3H2
InChIKeyUOQIUTMODXMIHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-3,4-dihydro-2H-pyran: Core Specifications and Procurement


5-Iodo-3,4-dihydro-2H-pyran (CAS 1232199-39-1; molecular formula C5H7IO; molecular weight 210.01 g/mol) is a halogenated heterocyclic building block belonging to the dihydropyran family [1]. This compound features an iodine substituent at the 5-position of the 3,4-dihydro-2H-pyran scaffold, endowing it with distinct reactivity characteristics for metal-catalyzed cross-coupling transformations [2]. It is supplied as a research-grade chemical with a standard purity specification of 95%, as documented by commercial vendors . The compound serves primarily as a synthetic intermediate in medicinal chemistry and organic synthesis programs requiring a functionalized dihydropyran core.

Cross-coupling building block for Pd-catalyzed diversification

Stereoselective iodo-cyclization scaffold for polycyclic ether synthesis

Pharmaceutical intermediate for DPP-IV inhibitor discovery programs

Halogen-Dependent Reactivity: Why Iodo Outperforms Analogues


The selection of 5-iodo-3,4-dihydro-2H-pyran over its chloro- or bromo- analogs cannot be made arbitrarily, as the identity of the halogen substituent fundamentally dictates both the chemical pathway and the ultimate synthetic outcome. Literature establishes that the 5-halo-dihydropyran scaffold displays halogen-dependent divergence in reactivity: while the 5-chloro derivative can be converted to 2-methoxytetrahydropyran-3-one via sequential oxidation and methoxide addition, the corresponding iodo- and bromo- analogs fail to produce the ketone under identical conditions, instead yielding ring-cleavage or alternative elimination products [1]. Furthermore, in palladium-catalyzed cross-coupling applications, the inherently weaker carbon-iodine bond facilitates oxidative addition under milder conditions compared to carbon-bromine or carbon-chlorine bonds, a class-level reactivity trend that confers practical advantages in multi-step synthetic sequences where functional group tolerance is paramount .

!

Chloro/bromo analogs may yield ring-cleavage products instead of the expected ketone under identical oxidation conditions.

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Cross-coupling reactivity may be limited; harsher conditions or specialized catalysts may be required for bromo/chloro analogs.

Quantitative Evidence for 5-Iodo-3,4-dihydro-2H-pyran Selection


Vendor-Certified Purity Specification

Procurement decisions for 5-iodo-3,4-dihydro-2H-pyran are anchored by the vendor-certified purity specification of 95%, as documented by Sigma-Aldrich . This specification serves as the minimum acceptable baseline for research applications and enables direct lot-to-lot comparability.

Purity Specification
Vendor specification
95%
Meets research-grade purity specification
Chemical Procurement Quality Control Building Block Specification

Stereochemical Fidelity in Natural Product Synthesis

In the total synthesis of polyrhacitide A and epi-cryptocaryolone, an iodo-cyclization strategy employing an iodo-dihydropyran intermediate demonstrated high stereoselectivity, achieving overall yields of 24% and 28% over 11 steps [1]. This stereochemical fidelity is inherent to the iodo-dihydropyran scaffold when employed in such cyclization manifolds.

Stereochemical Fidelity
Class-level
24–28% over 11 steps
Supports stereoselective cyclization strategy
Reported in total synthesis context
Stereoselective Synthesis Natural Products Polycyclic Ethers

Cross-Coupling Yields of α-Iodo Dihydropyranones

In a structurally related α-iodo dihydropyran-4-one system, palladium(0)-catalyzed cross-coupling produced α-aryl dihydropyran-4-ones in 66% yield and α-vinyl dihydropyran-4-ones in 76% yield . These yields provide a quantitative reference point for the expected performance of iodo-dihydropyran electrophiles in Pd-mediated transformations.

Cross-Coupling Yields
Class-level
α-Aryl: 66%; α-Vinyl: 76%
Quantitative benchmark for C–C bond formation
Reported for α-iodo dihydropyranone system
Cross-Coupling Palladium Catalysis Medicinal Chemistry

Pharmaceutical Intermediate in DPP-IV Inhibitor Patents

Patents directed to pyran derivative salts and DPP-IV inhibitors (dipeptidyl peptidase IV, a diabetes drug target) describe processes utilizing halogenated dihydropyran intermediates for constructing pharmaceutically active compounds [1]. The 5-iodo variant is positioned as a key intermediate in such synthetic sequences due to its capacity for selective functionalization.

DPP-IV Inhibitor Patents
Supporting evidence
Identified as key intermediate
Supports drug discovery intermediate role
Patent literature; no quantitative data
Pharmaceutical Intermediates DPP-IV Inhibitors Patent Synthesis

Broader Cross-Coupling Scope Versus Less Reactive Halogens

Iodoheterocycles, including iodo-dihydropyrans, are reported to undergo a broad array of palladium-catalyzed transformations including Suzuki-Miyaura, Sonogashira, Heck, Hartwig-Buchwald, and carbonylation processes for constructing medicinally relevant heterocyclic libraries [1]. In contrast, the corresponding bromo- and chloro- analogs typically exhibit more limited reactivity profiles in these transformations, requiring harsher conditions or specialized catalysts to achieve comparable conversion.

Cross-Coupling Scope
Class-level
Broad scope; bromo/chloro analogs: restricted
Enables broader reaction manifold
Class-level trend for iodoheterocycles
Cross-Coupling Reaction Scope Synthetic Methodology

Crystallographically Defined Conformation

Single-crystal X-ray diffraction analysis of [(2R,3R,4S)-3,4-bis(acetyloxy)-5-iodo-3,4-dihydro-2H-pyran-2-yl]methyl acetate revealed the 3,4-dihydro-2H-pyran ring adopts a distorted half-boat conformation, with the atom bearing the acetyloxy group adjacent to the methylacetate-bearing carbon lying 0.633 Å above the plane of the remaining ring atoms (r.m.s. deviation = 0.0907 Å) [1].

Crystallographic Conformation
Supporting evidence
0.633 Å out-of-plane; half-boat
Predictable stereochemical bias
Single-crystal X-ray structure
X-ray Crystallography Structural Biology Conformational Analysis

Validated Applications for 5-Iodo-3,4-dihydro-2H-pyran


Palladium-Catalyzed Lead Diversification

In medicinal chemistry campaigns where a dihydropyran-containing scaffold has been identified as a promising pharmacophore, 5-iodo-3,4-dihydro-2H-pyran enables the construction of structurally diverse analog libraries via palladium-catalyzed cross-coupling. The compound's broad compatibility with Suzuki-Miyaura, Sonogashira, Heck, and Hartwig-Buchwald reactions [1] allows systematic exploration of C5-substitution space to establish structure-activity relationships without requiring de novo scaffold synthesis for each analog. This is particularly relevant for DPP-IV inhibitor programs and related pyran-derived therapeutic agents [2].

Stereoselective Polycyclic Natural Product Synthesis

For total synthesis programs targeting trans-fused polycyclic ether natural products, the iodo-dihydropyran scaffold offers established utility in stereoselective cyclization cascades. Literature precedent demonstrates that iodo-cyclization strategies can deliver complex frameworks such as those found in polyrhacitide A and epi-cryptocaryolone with high stereochemical fidelity, achieving overall yields of 24-28% over 11-step sequences [3]. This application scenario is optimized for laboratories equipped with stereocontrolled cyclization expertise.

Heterocyclic Library Construction

5-Iodo-3,4-dihydro-2H-pyran serves as a privileged electrophilic partner in iodoheterocycle-based library synthesis workflows. Following iodocyclization to install the halogenated dihydropyran framework, subsequent palladium-catalyzed diversification enables rapid generation of medicinally relevant heterocyclic arrays [1]. The α-iodo dihydropyranone precedent indicates that cross-coupling yields of 66-76% can be anticipated under optimized conditions , providing a practical benchmark for feasibility assessment.

Structure-Guided Design via Conformational Bias

In structure-based drug design efforts where the three-dimensional presentation of functional groups is critical for target engagement, the crystallographically defined distorted half-boat conformation of the 5-iodo-dihydropyran ring — characterized by a 0.633 Å out-of-plane displacement [4] — provides predictable stereochemical bias. This conformational information can inform computational docking studies and guide the rational selection of stereoisomers for synthesis, reducing the number of candidates requiring experimental evaluation.

Application
Selection Property
Validation Focus
Pd-Catalyzed Lead Diversification
Broad cross-coupling compatibility
Catalyst and condition optimization
Stereoselective Natural Product Synthesis
Iodo-cyclization stereocontrol
Stereochemical outcome in target scaffold
Heterocyclic Library Construction
Electrophilic coupling partner
Diversification efficiency and scope
Structure-Based Design
Defined half-boat conformation
Conformation-activity correlation assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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